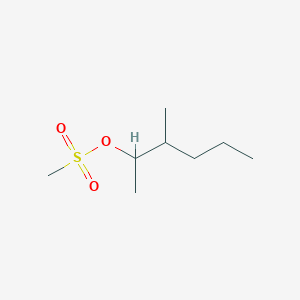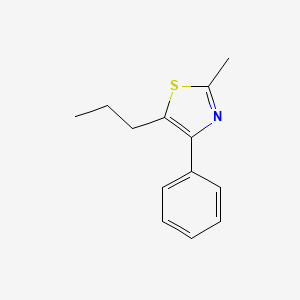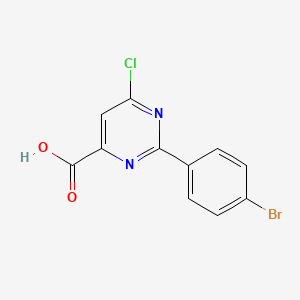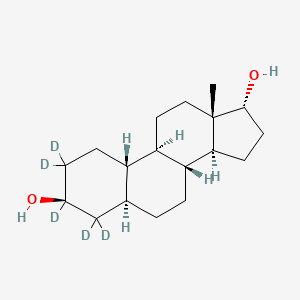
3-Methylhexan-2-yl Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhexan-2-yl Methanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of 3-Methyl-2-hexanamine, which is further utilized in the production of compounds like Plumbagin-d3, known for its apoptosis-inducing properties in cancer cells .
Méthodes De Préparation
The synthesis of 3-Methylhexan-2-yl Methanesulfonate typically involves the reaction of 3-Methylhexan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methylhexan-2-ol+Methanesulfonyl chloride→3-Methylhexan-2-yl Methanesulfonate+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Methylhexan-2-yl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to 3-Methylhexan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 3-Methylhexan-2-ol and methanesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Methylhexan-2-yl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is involved in the synthesis of biologically active molecules like Plumbagin-d3, which has shown potential in inducing apoptosis in cancer cells.
Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic applications, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-Methylhexan-2-yl Methanesulfonate primarily involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
3-Methylhexan-2-yl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: Known for its use as a DNA methylating agent in research.
Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.
Isopropyl Methanesulfonate: Used in organic synthesis for introducing isopropyl groups.
What sets this compound apart is its specific structure, which makes it a valuable intermediate in the synthesis of certain biologically active compounds .
Propriétés
Formule moléculaire |
C8H18O3S |
|---|---|
Poids moléculaire |
194.29 g/mol |
Nom IUPAC |
3-methylhexan-2-yl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-5-6-7(2)8(3)11-12(4,9)10/h7-8H,5-6H2,1-4H3 |
Clé InChI |
YLLSGXYZJSUKAP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)

![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)


![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
